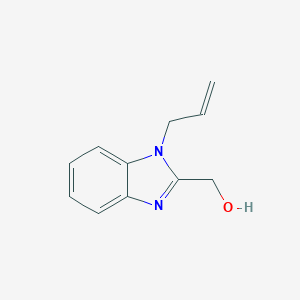

(1-Allyl-1H-benzoimidazol-2-yl)-methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-prop-2-enylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,14H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFBNPLGHKARRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352083 | |

| Record name | (1-Allyl-1H-benzoimidazol-2-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300706-95-0 | |

| Record name | (1-Allyl-1H-benzoimidazol-2-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Allyl-1H-benzoimidazol-2-yl)-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of (1-Allyl-1H-benzoimidazol-2-yl)-methanol, a valuable building block in medicinal chemistry. The benzimidazole core is a privileged scaffold in drug discovery, and its N- and C2-functionalization allows for the exploration of vast chemical space. This compound, with its reactive hydroxyl and versatile allyl functional groups, serves as a key intermediate in the development of novel therapeutics, including antiparasitic, antiviral, and anticancer agents[1]. This guide presents a reliable two-step synthetic pathway, commencing with the synthesis of the precursor (1H-benzoimidazol-2-yl)methanol, followed by its N-alkylation. The rationale behind the experimental choices, a detailed step-by-step protocol, and methods for purification and characterization are discussed.

Introduction

The benzimidazole heterocycle is of significant interest in pharmaceutical sciences due to its presence in a wide array of biologically active compounds. The ability to functionalize the benzimidazole core is crucial for modulating the pharmacological properties of these molecules. The title compound, this compound, is a bifunctional intermediate that offers opportunities for further chemical modifications at both the hydroxyl and allyl moieties, making it a valuable tool for creating diverse compound libraries for drug screening[1]. This guide details a robust and reproducible synthetic route to this important molecule.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process:

-

Step 1: Synthesis of (1H-benzoimidazol-2-yl)methanol via the condensation of o-phenylenediamine and glycolic acid.

-

Step 2: N-alkylation of (1H-benzoimidazol-2-yl)methanol with allyl bromide to yield the final product.

This approach is advantageous as it utilizes readily available starting materials and employs well-established reaction transformations.

Experimental Protocols

Part 1: Synthesis of (1H-benzoimidazol-2-yl)methanol

This initial step involves the formation of the benzimidazole ring through a condensation reaction.

Reaction Principle: The condensation of o-phenylenediamine with a carboxylic acid, in this case, glycolic acid, is a classic and efficient method for the synthesis of 2-substituted benzimidazoles[2]. The reaction proceeds via the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the imidazole ring.

Experimental Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and glycolic acid (9.1 g, 0.12 mol).

-

Acidic Medium: Add 100 mL of 4M hydrochloric acid to the flask. The acidic medium catalyzes the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, carefully neutralize it with a 20% aqueous solution of sodium hydroxide until the pH is approximately 7. This will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from hot water or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent[3].

Data Summary Table:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| o-Phenylenediamine | 108.14 | 10.8 | 0.1 |

| Glycolic Acid | 76.05 | 9.1 | 0.12 |

| 4M Hydrochloric Acid | - | 100 mL | - |

Expected Yield: 75-85%

Part 2: Synthesis of this compound

This second step introduces the allyl group onto the nitrogen atom of the benzimidazole ring.

Reaction Principle: The N-alkylation of benzimidazoles is a nucleophilic substitution reaction. A base is used to deprotonate the N-H of the imidazole ring, forming a nucleophilic benzimidazolate anion. This anion then attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion and forming the N-C bond[4][5].

Experimental Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve (1H-benzoimidazol-2-yl)methanol (7.4 g, 0.05 mol) in 100 mL of acetone.

-

Base Addition: Add anhydrous potassium carbonate (8.3 g, 0.06 mol) to the solution. Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the benzimidazole but not so strong as to cause side reactions.

-

Allylation: To the stirred suspension, add allyl bromide (6.7 g, 0.055 mol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 60-70 °C) for 12-15 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling, filter off the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in chloroform (100 mL) and wash with water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure product as a solid[6].

Data Summary Table:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| (1H-benzoimidazol-2-yl)methanol | 148.16 | 7.4 | 0.05 |

| Allyl Bromide | 120.98 | 6.7 | 0.055 |

| Potassium Carbonate | 138.21 | 8.3 | 0.06 |

| Acetone | - | 100 mL | - |

Expected Yield: 70-80%

Visualizing the Workflow

Caption: Synthetic workflow for this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: Determine the melting point of the purified solid.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the allyl group (vinylic and allylic protons) and the protons of the benzimidazole ring and the methylene group adjacent to the hydroxyl group. Based on a similar structure, (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol, the following approximate shifts can be expected: signals for the allyl group around 4.8-6.0 ppm, aromatic protons between 7.2-7.8 ppm, and the CH2OH protons[6].

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C=C stretch of the allyl group, and C=N and C=C stretches of the benzimidazole ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (188.23 g/mol )[1][7].

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Allyl bromide is a lachrymator and is toxic. Handle with care.

-

Hydrochloric acid is corrosive.

-

Organic solvents are flammable. Avoid open flames.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The two-step synthesis is robust and scalable, making it suitable for both laboratory and pilot-scale production.

References

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

-

ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]

-

ResearchGate. (n.d.). N‐Alkylation of benzimidazole. [Link]

-

ResearchGate. (n.d.). (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. [Link]

-

WisdomLib. (2024). N-alkylation: Significance and symbolism. [Link]

-

ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]

-

IUCr. (n.d.). (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol. [Link]

-

NIH. (n.d.). (1H-Benzimidazol-1-yl)methanol. [Link]

-

MySkinRecipes. (n.d.). (1-allyl-1H-benzimidazol-2-yl)methanol. [Link]

-

ResearchGate. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. [Link]

-

Stratech Scientific. (n.d.). (1-allyl-1H-benzimidazol-2-yl)methanol, min 98%, 1 gram. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (1-Allyl-1H-benzoimidazol-2-yl)-methanol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of (1-Allyl-1H-benzoimidazol-2-yl)-methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the benzimidazole family, this molecule serves as a versatile intermediate in the synthesis of novel therapeutic agents, with potential applications in antiparasitic, antiviral, and anticancer research[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's chemical identity, a plausible synthetic pathway, and robust protocols for the experimental determination of its key physicochemical parameters. In the absence of extensive published experimental data for this specific molecule, this guide leverages established chemical principles and data from structurally analogous compounds to provide a predictive profile, ensuring a scientifically grounded resource for laboratory investigation.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases and interact with a wide array of biological targets. The incorporation of an allyl group at the N1 position and a hydroxymethyl group at the C2 position of the benzimidazole core in this compound offers unique structural and functional attributes. The allyl group can participate in various chemical transformations, while the hydroxyl group provides a site for hydrogen bonding and further functionalization, making it a valuable building block for creating diverse chemical libraries[1]. Understanding the physicochemical properties of this molecule is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies.

Chemical Identity and Estimated Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development, influencing everything from solubility and permeability to metabolic stability and bioavailability. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer a reliable predictive profile based on the known properties of structurally related benzimidazole derivatives.

Table 1: Chemical Identity and Predicted Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₂N₂O | Calculated[1][3][4] |

| Molecular Weight | 188.23 g/mol | Calculated[1][3][4] |

| CAS Number | 300706-95-0 | [1][3][4] |

| Appearance | Expected to be a solid | Analogy to similar compounds |

| Melting Point | Not available (Predicted: ~140-160 °C) | Based on related benzimidazole methanols |

| Boiling Point | Not available | - |

| pKa (estimated) | ~5-6 (for the imidazole ring) | Analogy to N-alkylbenzimidazoles |

| LogP (estimated) | ~1.5 - 2.5 | Predictive models based on structure |

| Aqueous Solubility | Predicted to be low to moderate | Inferred from LogP and functional groups |

Disclaimer: The Melting Point, pKa, LogP, and Aqueous Solubility values are estimations based on structurally similar compounds and computational models due to the absence of published experimental data for this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be logically approached through a two-step process: the formation of the benzimidazole-methanol core followed by N-allylation. This method offers a high degree of control and generally produces good yields.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Step-by-Step Synthesis Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Part A: Synthesis of (1H-Benzimidazol-2-yl)-methanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and glycolic acid (1.2 equivalents).

-

Acidic Condensation: Add 4N hydrochloric acid as the solvent and catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The crude (1H-Benzimidazol-2-yl)-methanol can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part B: N-Allylation to this compound

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized (1H-Benzimidazol-2-yl)-methanol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

-

Allylating Agent: Slowly add allyl bromide (1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Work-up: Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard experimental procedures for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Workflow Diagram:

Caption: Workflow for melting point determination.

Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a standard approach.

Workflow Diagram:

Caption: Shake-flask method for LogP determination.

Protocol:

-

Solvent Preparation: Prepare n-octanol-saturated water and water-saturated n-octanol by mixing equal volumes of the two solvents and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the water-saturated n-octanol.

-

Partitioning: In a separatory funnel, mix a known volume of the stock solution with a known volume of the n-octanol-saturated water.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP value using the formula: LogP = log₁₀ (Concentration in octanol / Concentration in water).

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its solubility, permeability, and receptor interactions. Potentiometric titration is a common method.

Workflow Diagram:

Caption: Potentiometric titration for pKa determination.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

-

Data Collection: Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point of the titration curve. For a basic compound like a benzimidazole, this corresponds to the pH at which half of the molecules are protonated.

Conclusion

This compound is a promising building block in the synthesis of biologically active molecules. This technical guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and standardized protocols for the determination of its key physicochemical properties. While experimental data for this specific compound remains limited, the predictive information and detailed methodologies presented herein offer a solid foundation for researchers to undertake its synthesis and characterization. A thorough understanding and experimental validation of its physicochemical profile will be instrumental in unlocking its full potential in the realm of drug discovery and development.

References

-

MySkinRecipes. (1-allyl-1H-benzimidazol-2-yl)methanol. [Link]

-

National Center for Biotechnology Information. (1H-Benzimidazol-1-yl)methanol. [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

-

Georgieva, M., Zlatkov, A., & Peikov, P. (2015). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Molecules, 20(8), 14849-14867. [Link]

-

Li, D. P., Li, M., Li, S., & Hu, H. N. (2012). (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169. [Link]

-

Maldonado, M., & Dusek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(2), o615. [Link]

-

Kumar, R., & Singh, P. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4165-4173. [Link]

-

Singh, P., & Kumar, R. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2935-2947. [Link]

Sources

(1-Allyl-1H-benzoimidazol-2-yl)-methanol crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of (1-Allyl-1H-benzoimidazol-2-yl)-methanol

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, a representative member of the pharmacologically significant benzimidazole family. Due to the limited availability of specific crystallographic data for this exact molecule in public databases, this guide will utilize the detailed structural analysis of the closely related analogue, (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol, as a primary case study. The principles, methodologies, and data interpretation presented herein are directly applicable to the title compound and serve as a robust framework for researchers, scientists, and drug development professionals engaged in the solid-state characterization of heterocyclic compounds. This guide covers the synthesis, crystallization, single-crystal X-ray diffraction analysis, and interpretation of the resulting structural data, offering insights into the molecular geometry and intermolecular interactions that govern the solid-state architecture of this class of compounds.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives represent a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4] The fused heterocyclic system, consisting of a benzene ring and an imidazole ring, provides a versatile scaffold that can be readily functionalized at various positions to modulate its physicochemical properties and biological targets.

The diverse pharmacological applications of benzimidazole derivatives include their use as:

-

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.[1][5]

-

Antiviral agents: Including compounds active against various viral infections.[1][2][4]

-

Anticancer agents: Demonstrating cytotoxic effects against various cancer cell lines.[3][4]

-

Anti-inflammatory and analgesic agents: Modulating pathways involved in inflammation and pain.

-

Proton pump inhibitors: Used in the treatment of acid-reflux disorders.[1]

The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their ability to interact with specific biological targets. Therefore, a detailed understanding of their solid-state conformation and intermolecular interactions through crystal structure analysis is paramount for rational drug design and development. The title compound, this compound, and its analogues are of particular interest due to the presence of both hydrogen bond donor (hydroxyl group) and acceptor (imidazole nitrogen) sites, as well as the flexible allyl group, which can influence crystal packing and biological activity.

Synthesis and Crystallization

The synthesis of 1-allyl-substituted benzimidazole derivatives typically involves a two-step process: the formation of the benzimidazole core followed by N-alkylation. The following protocol is adapted from the synthesis of the representative analogue, (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol.[6][7]

Experimental Protocol: Synthesis

Step 1: Synthesis of (±)-1-(1H-benzimidazol-2-yl)ethanol

This precursor is synthesized via the condensation reaction of o-phenylenediamine with an appropriate carboxylic acid derivative, in this case, lactic acid.

Step 2: N-Alkylation to Yield (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol

-

Dissolve (±)-1-(1H-benzimidazol-2-yl)ethanol (5 mmol) in acetone (10 ml).

-

Add 3-bromoprop-1-ene (allyl bromide, 5 mmol) and potassium carbonate (K₂CO₃, 6 mmol) to the solution.

-

Heat the mixture to reflux at 70°C for 15 hours.

-

After cooling, remove the organic solvent under reduced pressure.

-

Add chloroform (50 ml) to the residue and filter to remove the inorganic solid.

-

Wash the combined organic solution with water and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are essential for accurate structure determination. Slow evaporation is a common and effective method for growing crystals of benzimidazole derivatives.

-

Dissolve the purified product in a minimal amount of a suitable solvent, such as methanol.

-

Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

-

Monitor the solution over several days to a week for the formation of well-defined single crystals.

The choice of solvent is crucial and may require empirical optimization to obtain crystals of sufficient size and quality.

Crystal Structure Analysis by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Processing Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol

The following table summarizes the crystallographic data and refinement parameters for the representative analogue.[6][7]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄N₂O |

| Formula Weight | 202.25 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.7816 (18) |

| b (Å) | 9.1233 (18) |

| c (Å) | 14.773 (3) |

| α (°) | 96.66 (3) |

| β (°) | 107.15 (3) |

| γ (°) | 90.83 (3) |

| Volume (ų) | 1121.8 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 10277 |

| Independent Reflections | 8368 |

| Final R indices [I > 2σ(I)] | R1 = 0.055, wR2 = 0.128 |

Data obtained from the crystallographic study of (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol.[6][7]

Molecular Structure and Conformation

The molecular structure of the representative compound reveals a planar benzimidazole ring system. The allyl group is attached to one of the nitrogen atoms of the imidazole ring, and the ethanol group is at the 2-position of the benzimidazole core. The asymmetric unit of the representative compound contains four crystallographically independent molecules, indicating subtle conformational differences in the solid state.

Caption: Generalized molecular structure of a (1-Allyl-1H-benzoimidazol-2-yl)-alcohol derivative.

Intermolecular Interactions and Crystal Packing

In the crystal structure of the representative analogue, the molecules are linked by a network of hydrogen bonds. The hydroxyl group acts as a hydrogen bond donor, while the un-substituted nitrogen atom of the imidazole ring and the oxygen atom of the hydroxyl group act as hydrogen bond acceptors. Specifically, O—H···N and O—H···O hydrogen bonds are observed, linking the molecules into chains and layers.[6][7] These interactions are crucial in stabilizing the crystal lattice.

Caption: Schematic of hydrogen bonding interactions in the crystal lattice.

Spectroscopic and Thermal Characterization

While a detailed crystal structure provides the ultimate view of the solid state, spectroscopic and thermal analysis methods offer complementary information about the molecule's properties.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. The chemical shifts and coupling constants provide detailed information about the connectivity and chemical environment of each atom. For the representative ethanol analogue, characteristic signals for the aromatic protons of the benzimidazole ring, the protons of the allyl group, and the protons of the ethanol moiety are observed.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for benzimidazole derivatives include N-H stretching (if present), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the heterocyclic ring, and O-H stretching of the alcohol group.

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Benzimidazole derivatives typically show characteristic absorption bands in the UV region corresponding to π-π* transitions of the aromatic system.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the compound and to identify decomposition temperatures.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, enthalpy of fusion, and to detect any phase transitions.

Potential Applications and Future Directions

The structural and physicochemical data obtained from this type of analysis are invaluable for the development of new therapeutic agents. The presence of the allyl group offers a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The detailed understanding of the hydrogen bonding patterns can inform the design of molecules with improved solubility, crystal packing, and ultimately, bioavailability.

Given the broad spectrum of biological activities associated with the benzimidazole scaffold, this compound and its derivatives are promising candidates for further investigation as potential antimicrobial, antiviral, or anticancer agents. Future work should focus on obtaining the specific crystal structure of the title methanol compound to allow for direct comparison with its ethanol analogue and to further elucidate the subtle structural factors that influence its properties.

Conclusion

This technical guide has outlined the comprehensive approach to the crystal structure analysis of this compound, using the closely related ethanol analogue as a detailed case study. The methodologies described, from synthesis and crystallization to X-ray diffraction and data interpretation, provide a robust framework for the characterization of this important class of heterocyclic compounds. The structural insights gained from such analyses are fundamental to understanding the chemical behavior and biological potential of benzimidazole derivatives, thereby guiding the future design of novel and effective therapeutic agents.

References

-

International Science Community Association. (2021). Biological activities of benzimidazole derivatives: A review. [Link]

-

Yadav, G., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]

-

Arulmurugan, S., et al. (2015). Biologically Active Benzimidazole Derivatives. Bentham Science. [Link]

-

Salahuddin, et al. (2024). Diverse biological activities of benzimidazole derivatives. SpringerLink. [Link]

-

Shaikh, R., et al. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]

-

Li, D.-P., et al. (2012). (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol. Acta Crystallographica Section E. [Link]

-

MySkinRecipes. (1-allyl-1H-benzimidazol-2-yl)methanol. [Link]

-

Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. PubMed Central. [Link]

-

Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]

-

Li, D.-P., et al. (2012). (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol. ResearchGate. [Link]

-

Yotova, L., et al. (2016). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Zbornik Matice srpske za prirodne nauke. [Link]

-

Srivastava, A., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 2. BiblioBoard [openresearchlibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thermal Analysis of Aminobenzimidazoles | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of (1-Allyl-1H-benzoimidazol-2-yl)-methanol

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to the structural elucidation of (1-Allyl-1H-benzoimidazol-2-yl)-methanol. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral interpretation but also the underlying scientific principles and experimental considerations crucial for the unambiguous characterization of this and similar benzimidazole derivatives.

Introduction

This compound, with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol , belongs to the benzimidazole class of heterocyclic compounds.[1][2] Benzimidazoles are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[3][4][5] The functionalization of the benzimidazole core, in this case with an allyl group at the N1 position and a hydroxymethyl group at the C2 position, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery.[1] Accurate and comprehensive structural characterization is the bedrock of any drug development program, ensuring the identity, purity, and stability of the active pharmaceutical ingredient. This guide will detail the expected mass spectrometry and NMR spectroscopic data for this compound, providing a robust framework for its analysis.

Mass Spectrometry Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Anticipated Mass Spectrum

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and ensure the observation of the molecular ion.[6][7]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (amu) | Ion Species | Description |

| 189.1028 | [M+H]⁺ | Protonated molecular ion |

| 211.0847 | [M+Na]⁺ | Sodium adduct |

| 188.0950 | [M]⁺ | Molecular ion (less common with ESI) |

Note: The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Fragmentation Pathway

While soft ionization methods are favored for observing the molecular ion, fragmentation can be induced to provide structural insights. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is the loss of the hydroxymethyl group.

Caption: Proposed fragmentation of the protonated molecular ion.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for acquiring a mass spectrum of this compound.

-

Sample Preparation: a. Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[8] c. To facilitate protonation, a small amount of formic acid (0.1%) can be added to the final solution.

-

Instrument Setup: a. Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy. b. Set the ESI source to positive ion mode. c. Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal and maximize the intensity of the molecular ion.

-

Data Acquisition: a. Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). b. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu) to observe the molecular ion and potential fragments.

-

Data Analysis: a. Identify the protonated molecular ion peak ([M+H]⁺). b. Compare the observed m/z value with the calculated exact mass to confirm the elemental composition. c. If fragmentation is observed or induced (e.g., via in-source CID or MS/MS), analyze the fragment ions to corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For benzimidazole derivatives, the choice of deuterated solvent is important, with DMSO-d₆ often being a good choice as it can effectively dissolve these compounds and allow for the observation of exchangeable protons like N-H and O-H.[3][9]

Table 2: Predicted ¹H NMR Data for this compound (Predicted in DMSO-d₆ at 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6-7.2 | m | 4H | Ar-H |

| ~6.0 | m | 1H | -CH=CH₂ |

| ~5.5 | t | 1H | -OH |

| ~5.1 | d | 1H | -CH=CH₂ (trans) |

| ~5.0 | d | 1H | -CH=CH₂ (cis) |

| ~4.9 | d | 2H | N-CH₂- |

| ~4.7 | s | 2H | -CH₂-OH |

Note: Chemical shifts are referenced to the residual solvent peak. 'm' denotes a multiplet, 't' a triplet, 'd' a doublet, and 's' a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (Predicted in DMSO-d₆ at 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 | C2 |

| ~142.0, ~135.0 | C7a, C3a |

| ~133.0 | -CH=CH₂ |

| ~122.0, ~115.0 | C4, C5, C6, C7 |

| ~117.0 | -CH=CH₂ |

| ~60.0 | -CH₂OH |

| ~46.0 | N-CH₂- |

Note: The assignments of the aromatic carbons can be complex and may require 2D NMR techniques for unambiguous assignment.

Structural Assignment Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals to the molecular structure of this compound.

Sources

- 1. (1-allyl-1H-benzimidazol-2-yl)methanol [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tsijournals.com [tsijournals.com]

- 5. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 6. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 7. acdlabs.com [acdlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of (1-Allyl-1H-benzoimidazol-2-yl)-methanol in organic solvents

An In-depth Technical Guide to the Solubility of (1-Allyl-1H-benzoimidazol-2-yl)-methanol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 300706-95-0), a member of the biologically significant benzimidazole class of heterocyclic compounds.[4][5][6] While specific experimental data for this exact molecule is not widely published, this guide synthesizes foundational solubility principles, data from structurally related benzimidazoles, and established experimental methodologies to provide a robust predictive framework and a practical approach for its empirical determination. The intended audience includes researchers, medicinal chemists, and formulation scientists engaged in drug discovery and development.

Introduction: The Central Role of Solubility

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities.[4][6] this compound, with its unique combination of functional groups, presents a distinct profile of intermolecular interactions that govern its behavior in various solvent systems. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for successful drug development.[1][7] Poor solubility can lead to low and erratic bioavailability, hinder the development of intravenous formulations, and complicate purification processes.[1][8] Therefore, a thorough characterization of a compound's solubility is a critical early-stage gatekeeping step in the progression of a potential drug candidate.[8][9]

This guide will first deconstruct the molecular architecture of this compound to predict its solubility based on first principles. It will then present a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility. Finally, it will discuss the practical implications of the resulting solubility profile in a drug development context.

Physicochemical Profile and Predicted Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[10] The adage "like dissolves like" serves as a useful heuristic, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[11][12][13]

Molecular Structure of this compound:

-

Molecular Formula: C₁₁H₁₂N₂O[14]

-

Core Structure: A polar benzimidazole ring system. The nitrogen atoms can act as hydrogen bond acceptors, and the N-H tautomer (though substituted in this case) contributes to the polar nature.

-

Key Functional Groups:

-

Methanol (-CH₂OH): A highly polar group capable of acting as both a hydrogen bond donor (from the -OH) and acceptor (at the oxygen). This group significantly enhances polarity and favors solubility in protic solvents.

-

Allyl (-CH₂-CH=CH₂): A non-polar, hydrophobic group. This moiety will contribute to solubility in less polar or non-polar solvents.

-

Benzimidazole N-1 Position: The substitution at the N-1 position with the allyl group removes the possibility of N-H hydrogen bond donation from that nitrogen, which may slightly decrease solubility in some protic solvents compared to an unsubstituted benzimidazole.

-

Predicted Solubility Trends:

Based on this structure, we can anticipate the following solubility profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility expected. The methanol group will readily form strong hydrogen bonds with alcohol solvents.[15] The polar benzimidazole core also interacts favorably. Generally, the solubility of benzimidazoles in alcohols is good but tends to decrease as the alkyl chain length of the alcohol increases.[16][17]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good to moderate solubility expected. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar regions of the molecule. Solvents like DMSO and DMF are often powerful solvents for benzimidazoles.[18]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility expected. While the allyl group and benzene ring provide some non-polar character, the highly polar methanol and benzimidazole functionalities will dominate. The energy required to break the strong solute-solute interactions (hydrogen bonding and dipole-dipole) will not be compensated by the weak van der Waals forces established with non-polar solvents.[13]

The interplay between these functional groups is summarized in the diagram below.

Caption: Intermolecular forces of the target molecule and their predicted effect on solubility.

Experimental Determination of Thermodynamic Solubility

While predictions are invaluable for guidance, empirical measurement is essential for definitive characterization.[10][19] The Shake-Flask Method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and directness.[20]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is quantified using a suitable analytical technique (e.g., UV-Vis Spectroscopy or HPLC).[20][21]

Detailed Experimental Protocol

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess of solid this compound to a series of vials (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours.[9][21] This duration is critical to ensure thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. For an extra degree of certainty, pass this aliquot through a syringe filter to remove any remaining micro-particulates.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

The workflow for this protocol is illustrated below.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. seppic.com [seppic.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ucd.ie [ucd.ie]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. caymanchem.com [caymanchem.com]

- 12. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. youtube.com [youtube.com]

- 14. calpaclab.com [calpaclab.com]

- 15. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Khan Academy [khanacademy.org]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. bioassaysys.com [bioassaysys.com]

Thermal Stability of (1-Allyl-1H-benzoimidazol-2-yl)-methanol: A Methodical Assessment for Research and Development

An In-depth Technical Guide

Prepared by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of (1-Allyl-1H-benzoimidazol-2-yl)-methanol (CAS: 300706-95-0, Formula: C₁₁H₁₂N₂O).[1][2] As a key intermediate in the synthesis of novel pharmaceuticals, understanding its behavior under thermal stress is paramount for ensuring the integrity, safety, and efficacy of downstream applications.[1] We will delve into the core analytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing not just the protocols but the scientific rationale behind their application. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for evaluating the thermal properties of complex heterocyclic molecules.

Introduction: Why Thermal Stability Matters

This compound is a functionalized benzimidazole derivative. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[3][4] However, the introduction of an allyl group at the N1 position and a methanol group at the C2 position creates specific potential thermal liabilities.

The thermal stability of an active pharmaceutical ingredient (API) or intermediate is not merely an academic data point; it is a critical parameter that influences:

-

Manufacturing Processes: High temperatures are often employed in synthesis, purification, and drying. Knowledge of the decomposition temperature is essential to prevent degradation and the formation of impurities.

-

Storage and Shelf-life: The long-term stability of the compound under various storage conditions is directly related to its thermal resilience.[5]

-

Formulation Development: Thermal events like melting and polymorphic transitions, identifiable through thermal analysis, are critical for designing stable and bioavailable drug products.

-

Safety: Uncontrolled exothermic decomposition can pose significant safety hazards during scale-up and handling.

This guide will provide the foundational knowledge to systematically characterize these properties.

Molecular Structure and Inherent Stability

The structure of this compound features three key components:

-

Benzimidazole Core: This fused heterocyclic system is generally characterized by high thermal stability due to its aromaticity and rigid structure. Studies on related benzimidazole derivatives show they can be stable to temperatures well above 300°C.[6][7]

-

Allyl Group (-CH₂-CH=CH₂): Attached to the imidazole nitrogen, this group introduces a site of unsaturation and a potentially weaker C-N bond compared to an N-aryl bond. At elevated temperatures, allyl groups can be susceptible to cleavage, rearrangement, or polymerization.

-

Methanol Group (-CH₂OH): The primary alcohol functional group is a potential site for dehydration reactions, especially in the presence of trace acid or base catalysts, or at high temperatures.

A thorough thermal analysis will, therefore, focus on identifying the temperature at which these weaker points begin to degrade, leading to the decomposition of the molecule as a whole.

Core Methodologies for Thermal Analysis

A comprehensive thermal stability profile is best generated using complementary techniques. TGA provides quantitative information on mass loss, while DSC provides qualitative and quantitative data on the energetic changes (thermal events) within the sample.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone of thermal stability testing. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a TGA curve, directly visualizes the temperatures at which the compound loses mass, indicating decomposition or evaporation.

Expertise in Action: Why We Use Both Inert and Oxidative Atmospheres Running the TGA experiment in a dual atmosphere is not redundant; it is a critical diagnostic step.

-

Inert Atmosphere (Nitrogen): This analysis reveals the inherent thermal stability of the molecule in the absence of oxygen. The decomposition observed is due to the molecule breaking apart under thermal energy alone.

-

Oxidative Atmosphere (Air or Oxygen): This analysis assesses the compound's susceptibility to oxidation, which is often the more relevant degradation pathway in real-world storage and processing. A significantly lower decomposition temperature in air compared to nitrogen indicates poor oxidative stability.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate, indium).

-

Sample Preparation: Place 3-5 mg of this compound into a clean, tared TGA crucible (platinum or alumina). An accurate sample mass is crucial for quantitative analysis.

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the selected gas (high-purity nitrogen or dry air) at a flow rate of 50-100 mL/min for at least 15 minutes to ensure an inert or consistently oxidative environment.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A 10°C/min rate is a standard choice that balances resolution and experimental time.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset).

-

Crucially, report the temperature at which 5% mass loss occurs (Td5%). This is a standard industry benchmark for comparing the thermal stability of different materials.[7]

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][9] It is exceptionally sensitive to thermal events, even those that do not involve a change in mass.

Expertise in Action: The Power of a Heat-Cool-Heat Cycle A simple heating run can be misleading due to the sample's "thermal history" (e.g., residual solvent, amorphous content from crystallization). A heat-cool-heat cycle is a self-validating protocol:

-

First Heat: Identifies the melting point (Tm) of the initial material and reveals any transitions like solvent loss or solid-solid phase changes. Decomposition may also be observed.

-

Controlled Cool: Standardizes the thermal history of the sample.

-

Second Heat: Provides a cleaner baseline and confirms reversible transitions like melting and the glass transition (Tg) of any amorphous phase formed upon cooling. Differences between the first and second heat scans provide deep insight into the material's behavior.

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Weigh 2-4 mg of the sample into a hermetically sealed aluminum DSC pan. Sealing the pan ensures that the observed thermal events are not due to simple evaporation and creates a self-contained environment.

-

Experimental Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat):

-

Equilibrate at 25°C.

-

First Heat: Ramp from 25°C to a temperature just above the melting point but below the onset of decomposition (determined by a preliminary TGA scan), at a rate of 10°C/min.

-

Cool: Cool the sample at 10°C/min back to a low temperature (e.g., 0°C).

-

Second Heat: Ramp from 0°C to the decomposition temperature at 10°C/min.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic events (peaks pointing down), such as melting (Tm).

-

Identify exothermic events (peaks pointing up), which often correspond to crystallization or decomposition (Tdecomp).

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Synthesizing the Data: A Coherent Thermal Profile

The true power of these analyses lies in their combined interpretation. By overlaying the TGA and DSC data, a complete picture of the thermal behavior emerges.

Logical Relationship: TGA & DSC Data Integration

Caption: Logical integration of TGA and DSC data.

Expected Results for this compound:

Based on the stability of the benzimidazole core, a high decomposition temperature is anticipated.[6][10] The initial mass loss is likely to be governed by the degradation of the allyl or methanol substituents.

| Parameter | Technique | Expected Value (Illustrative) | Significance |

| Melting Point (Tm) | DSC | 150 - 180 °C | Defines the solid-to-liquid phase transition. Critical for solubility and formulation. |

| Td5% (N₂ Atmosphere) | TGA | > 250 °C | Indicates the onset of thermal decomposition in an inert environment. Sets the upper limit for processing temperatures. |

| Td5% (Air Atmosphere) | TGA | > 220 °C | Indicates the onset of oxidative decomposition. A lower value than in N₂ suggests susceptibility to oxidation. |

| Decomposition (Tdecomp) | DSC | > 250 °C (Exothermic) | Reveals the energetic nature of the decomposition. An exotherm requires careful management during scale-up. |

Conclusion and Forward Outlook

The thermal stability of this compound can be rigorously and reliably characterized through the systematic application of Thermogravimetric Analysis and Differential Scanning Calorimetry. This guide outlines a robust, self-validating approach to generate the critical data needed for its safe handling, processing, and storage. The benzimidazole core imparts significant stability, with the ultimate thermal limits likely defined by the N-allyl and C-methanol functionalities. For drug development purposes, these studies form the foundation for more extensive forced degradation analyses, which are essential for identifying potential degradants and establishing stability-indicating analytical methods.[5]

References

-

Triphenylamine–Benzimidazole Derivatives: Synthesis, Excited-State Characterization, and DFT Studies. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

TGA curves of the poly(benzimidazole imide) films under a nitrogen atmosphere. ResearchGate. Available from: [Link]

-

Differential Scanning Calorimetry (DSC) plot of the reaction mixture: indole (1 a), alcohol 2 a and bcmimCl (10 mol%). ResearchGate. Available from: [Link]

-

Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. PMC - NIH. Available from: [Link]

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. ScienceDirect. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]

-

(1-allyl-1H-benzimidazol-2-yl)methanol. MySkinRecipes. Available from: [Link]

-

(1-allyl-1H-benzimidazol-2-yl)methanol, min 98%, 1 gram. Oakwood Chemical. Available from: [Link]

-

Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. International Journal of Pharma and Bio Sciences. Available from: [Link]

-

Thermogravimetric analysis (TGA) curves of the imidazole derivatives. ResearchGate. Available from: [Link]

-

Differential scanning calorimetry. PubMed. Available from: [Link]

-

Differential Scanning Calorimetry (DSC). NETZSCH Analyzing & Testing. Available from: [Link]

-

(1H-Benzimidazol-1-yl)methanol. PMC - NIH. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available from: [Link]

-

Isothermal titration calorimetry and differential scanning calorimetry as complementary tools to investigate the energetics of biomolecular recognition. PubMed. Available from: [Link]

-

Differential Scanning Calorimetry – DSC 3500 Sirius. NETZSCH Analyzing & Testing. Available from: [Link]

-

Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. Available from: [Link]

Sources

- 1. (1-allyl-1H-benzimidazol-2-yl)methanol [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. banglajol.info [banglajol.info]

- 4. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of (1-Allyl-1H-benzoimidazol-2-yl)-methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of (1-Allyl-1H-benzoimidazol-2-yl)-methanol, a heterocyclic compound featuring the medicinally significant benzimidazole scaffold.[1][2] Aimed at researchers, medicinal chemists, and drug development professionals, this document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for unambiguous structural elucidation and purity assessment. The narrative emphasizes the rationale behind experimental choices, integrating established protocols with expert interpretation to form a self-validating analytical workflow. By combining data from these orthogonal techniques, a complete and confident characterization of the title molecule is achieved, a critical step in the advancement of discovery chemistry programs.

Introduction: The Significance of Structural Verification

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning antiviral, anticancer, and anti-inflammatory applications.[3][4] The specific substitution pattern on this core dictates biological function. Consequently, the precise and unambiguous structural characterization of any new benzimidazole derivative is a foundational requirement for any subsequent research or development.

This compound incorporates three key structural motifs:

-

The Benzimidazole Core: A bicyclic aromatic system providing a rigid framework.

-

The N1-Allyl Group: Introduces a flexible, reactive aliphatic chain.

-

The C2-Methanol Group: A primary alcohol that can serve as a synthetic handle or a hydrogen bond donor.

This guide will systematically detail the analytical methodologies required to confirm the identity and connectivity of these motifs, ensuring the integrity of the material for downstream applications.

Synthesis Context and Analytical Strategy

A robust analytical characterization begins with an understanding of the molecule's synthetic origin. This compound is commonly synthesized via the reduction of its corresponding aldehyde, 1-allyl-1H-benzimidazole-2-carbaldehyde. This context is crucial as it informs the analyst about potential impurities, such as unreacted starting material or over-reduced byproducts.

The overall characterization strategy relies on an integrated, multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined data provide a synergistic and definitive confirmation of the molecular structure.

Figure 2: Data integration workflow for structural confirmation.

-

MS confirms the correct molecular formula and weight.

-

FT-IR confirms the presence of the key alcohol and aromatic functional groups.

-

UV-Vis confirms the presence of the core benzimidazole electronic system.

-

NMR puts all the pieces together, mapping out the exact C-H framework and confirming the specific isomeric arrangement of the allyl, methanol, and benzimidazole components.

Conclusion

The spectroscopic characterization of novel compounds like this compound is a cornerstone of chemical and pharmaceutical research. A meticulous, multi-technique approach as outlined in this guide, integrating NMR, MS, FT-IR, and UV-Vis spectroscopy, is non-negotiable for ensuring scientific integrity. Each technique provides orthogonal, complementary data that, when synthesized, allows for the unambiguous confirmation of the molecular structure. This rigorous validation is the essential first step that underpins all future biological and material science investigations involving the compound.

References

-

MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molecules, 28(3), 1143. Available at: [Link]

-

Acta Crystallographica Section E. (2012). (1H-Benzimidazol-1-yl)methanol. E68(6), o1615. Available at: [Link]

-

Royal Society of Chemistry. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39329-39341. Available at: [Link]

-

RUN. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available at: [Link] (Note: Link is to a repository, original publication is in RSC Advances)

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Ru-catalyzed synthesis of benzimidazoles. Available at: [Link]

-

ResearchGate. (2017). Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives. Available at: [Link]

-

ResearchGate. (n.d.). UV-visible spectrums of benzimidazole derivatives. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole. Available at: [Link]

-

ResearchGate. (2016). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]

-

Semantic Scholar. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Available at: [Link]

-

International Union of Crystallography. (2011). (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol. Acta Crystallographica Section E, 67(1), o114. Available at: [Link]

-

NIST. (n.d.). 1H-Benzimidazole UV/Visible spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

NIST. (n.d.). 1H-Benzimidazole Mass spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

ACG Publications. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. Records of Natural Products, 17(6), 949-957. Available at: [Link]

-

MDPI. (2024). FT-IR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Energies, 17(16), 3861. Available at: [Link]

-

MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3350. Available at: [Link]

-

PubMed Central. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7954. Available at: [Link]

-

ResearchGate. (2013). Synthesis, characterization and antimicrobial activity of N-substituted 2-substituted-benzimidazole derivatives. Available at: [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. 15(1), 83-87. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Available at: [Link]

-

Human Metabolome Database. (n.d.). Allyl alcohol ¹H NMR Spectrum. Available at: [Link]

-

ResearchGate. (n.d.). UV/vis spectroscopic data of bisimidazole derivatives. Available at: [Link]

-

Springer. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Journal of the Iranian Chemical Society. Available at: [Link]

-

JETIR. (2014). FT-IR analysis of methanolic extract of leaf of Indigoferatinctoria. Journal of Emerging Technologies and Innovative Research, 1(5). Available at: [Link]

-

ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]

-

Royal Society of Chemistry. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 16(34), 6213-6217. Available at: [Link]

-

PubMed Central. (2015). Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. Journal of Food Science and Technology, 52(12), 8235–8243. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Iridium-Catalyzed Dehydrogenation of Alcohols. Available at: [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. Available at: [Link]

Sources

The Expanding Therapeutic Landscape of Benzimidazole Derivatives: A Technical Guide to Biological Activity

Introduction: The Privileged Scaffold of Benzimidazole

Benzimidazole, a heterocyclic aromatic organic compound, consists of a benzene ring fused to an imidazole ring.[1] This bicyclic scaffold is structurally analogous to naturally occurring purine nucleotides, a feature that allows benzimidazole derivatives to readily interact with a wide array of biological macromolecules.[1][2] This inherent bio-isosterism has rendered the benzimidazole nucleus a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents.[2][3][4] The versatility of the benzimidazole ring system, which allows for substitutions at various positions, enables the fine-tuning of steric, electronic, and pharmacokinetic properties, leading to the development of compounds with enhanced potency and selectivity for diverse therapeutic targets.[5] Consequently, benzimidazole derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][6][7][8] This technical guide provides an in-depth exploration of the multifaceted biological potential of novel benzimidazole derivatives, detailing their mechanisms of action, experimental evaluation protocols, and future perspectives for drug discovery and development.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents is a paramount challenge in modern medicine, and benzimidazole derivatives have emerged as a promising class of compounds with the ability to target various hallmarks of cancer.[1] Their mechanisms of action are diverse, ranging from the disruption of cellular division to the induction of programmed cell death and the inhibition of crucial signaling pathways.[9][10][11]

A. Mechanisms of Anticancer Action

Novel benzimidazole derivatives exert their anticancer effects through a variety of intricate mechanisms:

-

Microtubule Disruption: A significant number of benzimidazole compounds, including repurposed anthelmintic drugs like mebendazole and albendazole, function as microtubule-destabilizing agents.[9] By binding to β-tubulin and inhibiting its polymerization into microtubules, these derivatives disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][9] This antimitotic activity is particularly effective against rapidly proliferating cancer cells.[9]

-